Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. The compound is distinguished by a 2-oxo group at position 2, a 2,3,4-trimethoxyphenyl substituent at position 4, and an ethyl ester at position 2. These functional groups contribute to its unique physicochemical properties and biological interactions, such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-5-31-21(27)16-17(12-10-11-15(28-2)19(30-4)18(12)29-3)25-14-9-7-6-8-13(14)23-22(25)24-20(16)26/h6-11,16-17H,5H2,1-4H3,(H,23,24,26) |
InChI Key |
QXOONSPHDAWTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization with o-phenylenediamine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Trimethoxyphenyl Group : Enhances binding to aromatic receptors (e.g., kinase domains) due to methoxy groups’ electron-donating effects .
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, as seen in fluorine-containing analogs .
- Ester Modifications : Substituting ethyl with 2-methoxyethyl () improves solubility, critical for oral bioavailability .
Crystallographic and Stability Data
- Planarity : The fused pyrimido-benzimidazole core in ’s compound is nearly planar (maximum deviation: 0.126 Å), facilitating π-π interactions with biological targets .
- Hydrogen Bonding : C–H⋯N/O interactions stabilize crystal packing, as observed in single-crystal X-ray studies .
- Thermal Stability : Analogs with trifluoromethyl groups (e.g., ) exhibit higher melting points (~544°C predicted in ) due to strong intermolecular forces .
Biological Activity
Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C26H30N2O8
- Molecular Weight : 498.53 g/mol
- IUPAC Name : this compound
The structure includes a tetrahydropyrimidine ring fused with a benzimidazole moiety and several methoxy groups that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by research showing that related compounds can modulate signaling pathways involved in cell survival and proliferation.
- Case Study : A study published in PubMed demonstrated that derivatives of pyrimidine compounds showed promising results in inhibiting tumor growth in vitro and in vivo models by targeting specific oncogenes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest:
-
Inhibition of Pathogens : Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has shown efficacy against various bacterial strains. For example:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Mechanism : It is suggested that the compound may protect neuronal cells from oxidative stress and apoptosis. In a model of neurodegeneration induced by oxidative stress agents, ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole demonstrated a reduction in cell death rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
